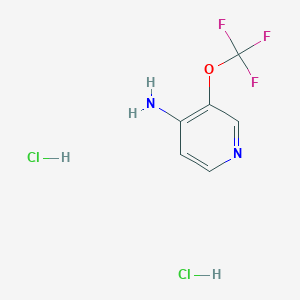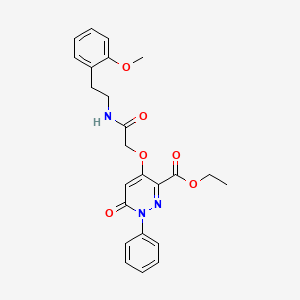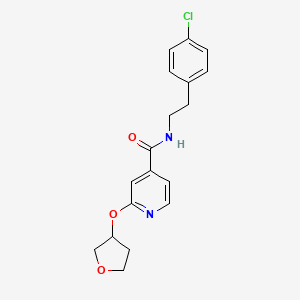
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains multiple functional groups, including an amide group (from the “carboxamide” part of the name), a pyrazole group (a type of aromatic heterocycle), and several fluorophenyl groups (aromatic rings with fluorine substitutions) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,4-Difluorophenyl isocyanate, have been used in the synthesis of N,N-disubstituted S,N’-diarylisothioureas .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide and related compounds have been synthesized and characterized across various studies. These compounds are of interest due to their structural and functional properties, which are explored for various scientific applications including medical imaging and cytotoxicity against cancer cell lines. For instance, compounds synthesized with similar structural motifs have been evaluated for their potential as radiotracers for studying CB1 cannabinoid receptors through positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003). Additionally, such molecules have been investigated for their in vitro cytotoxic activities against human cancer cell lines, offering insights into their potential therapeutic applications (Hassan et al., 2015; Hassan, Hafez, & Osman, 2014).
Biological and Chemical Properties
The chemical and biological properties of these compounds are studied through various methodologies including crystallography and spectroscopy. Crystal structure analysis and spectroscopic characterization contribute to understanding the molecular conformation, stability, and interactions relevant to their biological activity (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012). These studies offer foundational knowledge for the design and development of new molecules with enhanced performance in their respective applications.
Applications in Agrochemicals and Herbicides
Some derivatives of the mentioned compound exhibit significant agrochemical properties, including nematocidal and fungicidal activities. These findings highlight the potential of such compounds in developing novel agrochemical solutions for pest and disease management (Zhao et al., 2017). Additionally, the herbicidal activity and crop safety of certain analogs under flooded conditions have been explored, showing promising results for agricultural applications (Ohno et al., 2004).
Fluorination and its Effects
The introduction of fluorine atoms into the molecular structure of pyrazoles and related compounds has been studied for its impact on various biological activities. Fluorination can enhance the biological activity of molecules, as demonstrated in the inhibitory potency and selectivity on the activity of nitric oxide synthase (NOS) isoenzymes (Nieto et al., 2015). This illustrates the role of fluorination in modulating the pharmacological properties of chemical compounds.
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-2-26-16-10-24(13-6-3-11(19)4-7-13)23-17(16)18(25)22-15-9-12(20)5-8-14(15)21/h3-10H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQAGWLXUSRAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate](/img/structure/B2935579.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2935581.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2935583.png)

![2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol](/img/structure/B2935589.png)
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2935590.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide](/img/no-structure.png)

![3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2935600.png)
